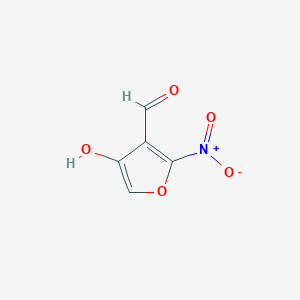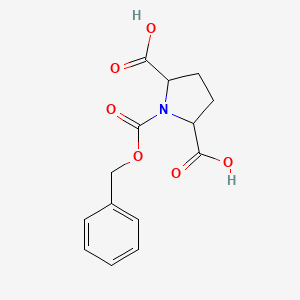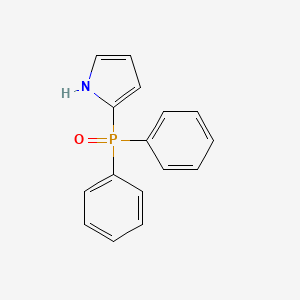
Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate is a coordination compound with the molecular formula C14H20CuO8
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate typically involves the reaction of copper(II) acetate with 3-hydroxy-2,4-pentanedione under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: The ligand exchange reactions can occur, where the 3-hydroxy-2,4-pentanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under mild heating conditions.
Major Products Formed
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other copper-based compounds.
Mécanisme D'action
The mechanism of action of Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate involves its interaction with molecular targets such as enzymes and cellular components. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The coordination of copper with the 3-hydroxy-2,4-pentanedionato ligands plays a crucial role in its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Copper(II) acetate
- Copper(II) sulfate
- Copper(II) chloride
Uniqueness
Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate is unique due to its specific ligand coordination, which imparts distinct chemical and biological properties. Compared to other copper(II) compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
27970-17-8 |
|---|---|
Formule moléculaire |
C14H18CuO8 |
Poids moléculaire |
377.83 g/mol |
Nom IUPAC |
copper;2,4-dioxopentan-3-yl acetate |
InChI |
InChI=1S/2C7H9O4.Cu/c2*1-4(8)7(5(2)9)11-6(3)10;/h2*1-3H3;/q2*-1;+2 |
Clé InChI |
GZCZAXBXNPZGGR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[C-](C(=O)C)OC(=O)C.CC(=O)[C-](C(=O)C)OC(=O)C.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




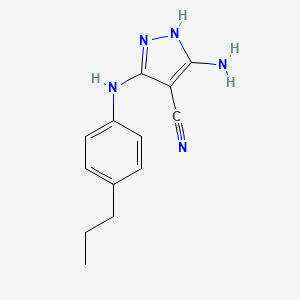
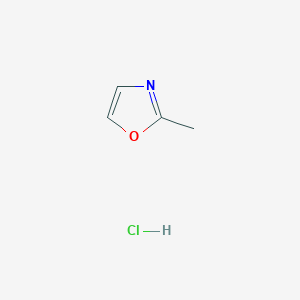
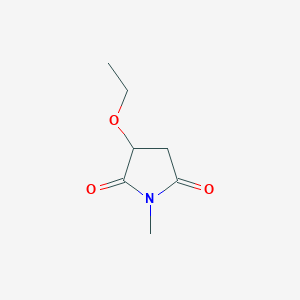

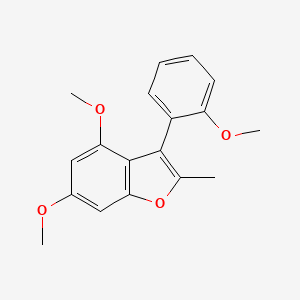
![1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B12890681.png)
